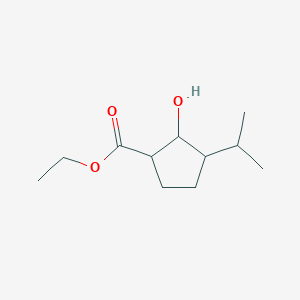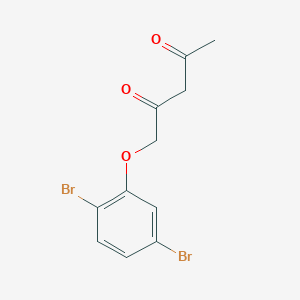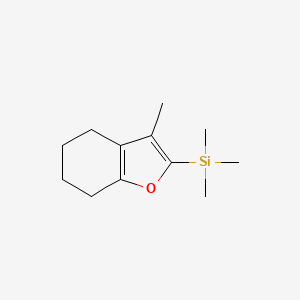![molecular formula C18H21NO2 B14224708 6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one CAS No. 586356-62-9](/img/structure/B14224708.png)
6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with a dimethylanilino group and an ethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one typically involves the condensation of 2,4-dimethylaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-3-(1-(2,5-Dimethylanilino)ethylidene)-6-methyl-4H-pyran-2,4-dione
- 5-(3,4-Dimethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
- 1-(2,4-Dinitrophenylamino)-pyrrole-2,5-dione
Uniqueness
6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both an anilino group and a hydroxycyclohexadienone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
586356-62-9 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-[N-(2,4-dimethylphenyl)-C-methylcarbonimidoyl]-6-ethylbenzene-1,3-diol |
InChI |
InChI=1S/C18H21NO2/c1-5-14-9-15(18(21)10-17(14)20)13(4)19-16-7-6-11(2)8-12(16)3/h6-10,20-21H,5H2,1-4H3 |
Clave InChI |
FXGKKTIAZOWXCK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1O)O)C(=NC2=C(C=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
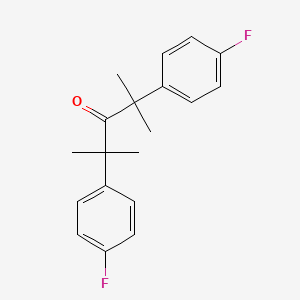
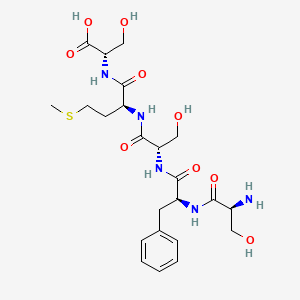
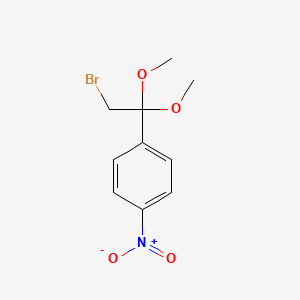

![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)

![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
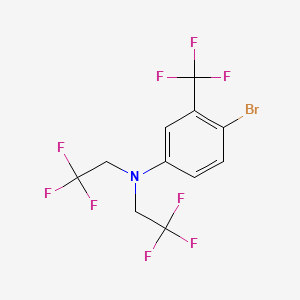
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
